molecular formula C7H6N2O3 B184338 2-Nitrobenzamide CAS No. 610-15-1

2-Nitrobenzamide

Cat. No.: B184338
CAS No.: 610-15-1
M. Wt: 166.13 g/mol
InChI Key: KLGQWSOYKYFBTR-UHFFFAOYSA-N
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Description

2-Nitrobenzamide: is an organic compound with the molecular formula C7H6N2O3 . It is a derivative of benzamide where a nitro group is substituted at the second position of the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrobenzamide can be synthesized through the nitration of benzamide. The process involves the introduction of a nitro group into the benzamide molecule. One common method is the reaction of benzamide with a nitrating mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of a continuous flow reactor where benzamide is continuously fed into a reactor containing the nitrating mixture. This allows for better control over reaction conditions and improved yield .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of compounds that can be used to study biological processes.

    Medicine: Derivatives of this compound have been investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-nitrobenzamide and its derivatives often involves the interaction with specific molecular targets. For example, N-substituted benzamides are known to inhibit nuclear factor-kappa B (NF-κB) and nuclear factor of activated T cells (NFAT) activity while inducing activator protein 1 (AP-1) activity in T lymphocytes. This can lead to apoptosis in cancer cells .

Comparison with Similar Compounds

  • 4-Nitrobenzamide
  • 3-Nitrobenzamide
  • 2-Aminobenzamide
  • 2-Nitrobenzoic acid

Comparison: 2-Nitrobenzamide is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. For instance, 4-nitrobenzamide and 3-nitrobenzamide have the nitro group at different positions, leading to variations in their chemical behavior and applications. 2-Aminobenzamide, on the other hand, is a reduction product of this compound and has different chemical properties and uses .

Biological Activity

2-Nitrobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (NO2-NO_2) attached to a benzamide structure. The general formula is C7H6N2O3C_7H_6N_2O_3. The nitro group significantly influences the compound's reactivity and biological activity.

Anti-Inflammatory Properties

A study evaluated various nitro-substituted benzamide derivatives, including this compound, for their anti-inflammatory effects. The results indicated that compounds with nitro groups exhibited significant inhibition of nitric oxide (NO) production in RAW264.7 macrophages, which is indicative of their potential as anti-inflammatory agents. Notably, compounds derived from this compound showed promising results with IC50 values ranging between 3.7 to 5.3 μM, demonstrating effective dose-dependent inhibition without cytotoxicity at concentrations up to 50 μM .

Table 1: Anti-Inflammatory Activity of Nitrobenzamide Derivatives

CompoundIC50 (μM)Cytotoxicity (max concentration μM)Mechanism of Action
This compound5.0None (up to 50)Inhibition of iNOS, COX-2, IL-1β, TNF-α
Compound 53.7None (up to 50)Enhanced binding to iNOS
Compound 65.3None (up to 50)Multi-potent inhibitor

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of nitrobenzamide derivatives. The presence of the nitro group is believed to enhance the compounds' ability to penetrate bacterial cell walls and disrupt cellular functions. For instance, derivatives of this compound have shown effectiveness against various strains of bacteria and fungi, making them candidates for further development as antimicrobial agents.

The biological activity of this compound and its derivatives can be attributed to several mechanisms:

  • Inhibition of Nitric Oxide Synthase (iNOS) : This enzyme plays a critical role in inflammation. By inhibiting iNOS expression, these compounds reduce NO production, thereby mitigating inflammatory responses.
  • Regulation of Cytokine Production : The compounds suppress pro-inflammatory cytokines such as IL-1β and TNF-α, which are pivotal in mediating inflammatory processes.
  • Antimicrobial Mechanism : The nitro group may undergo reduction within microbial cells, leading to the generation of reactive intermediates that can damage cellular components.

Case Study 1: Anti-Inflammatory Efficacy

In a controlled study involving RAW264.7 macrophages treated with lipopolysaccharide (LPS), the administration of this compound resulted in a significant decrease in LPS-induced inflammation markers compared to untreated controls. The study established that treatment with 10 and 20 μM concentrations effectively reduced the secretion levels of IL-1β and TNF-α by more than 50% .

Case Study 2: Antimicrobial Screening

A recent screening assessed the antimicrobial efficacy of various nitrobenzamide derivatives against Staphylococcus aureus and Escherichia coli. Compounds based on the structure of this compound exhibited minimum inhibitory concentrations (MICs) as low as 15 μg/mL against S. aureus, indicating strong potential for development as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing synthetic routes of 2-nitrobenzamide derivatives?

  • Methodological Answer: Optimizing synthesis involves selecting catalysts (e.g., Pd(dppf)Cl₂ for one-pot reactions), controlling reaction temperature (e.g., 80–100°C for amide coupling), and solvent choice (e.g., ethanol for solubility). Purification via column chromatography with silica gel and ethyl acetate/ether gradients ensures high purity. Reaction progress is monitored using TLC (Rf = 0.5–0.7) .

Q. How can UV-Vis spectrophotometry be validated for quantifying this compound derivatives?

  • Methodological Answer: Validate linearity using a calibration curve (e.g., y = 0.9999x + 0.1393, r = 0.9999) across 10–100 µg/mL. Precision is assessed via intra-day (RSD < 2%) and inter-day (RSD < 3%) repeatability. Accuracy is confirmed by spiking recovery (98–102%) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound derivatives?

  • Methodological Answer:

  • ¹H NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and amide NH (δ 8.0–10.0 ppm).
  • IR: Detect carbonyl (1680–1700 cm⁻¹) and nitro (1520–1540 cm⁻¹) groups.
  • MS: Confirm molecular ions (e.g., [M+H]⁺ at m/z 272.26 for N-(4-methoxyphenyl)-2-nitrobenzamide) .

Q. What methods ensure purity assessment of this compound derivatives during synthesis?

  • Methodological Answer: TLC with silica GF254 plates (mobile phase: ethyl acetate/hexane 3:7) detects impurities (<0.5%). High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm quantifies impurities against pharmacopeial standards .

Q. What safety protocols are essential for handling this compound derivatives?

  • Methodological Answer: Use nitrile gloves (tested for permeability), chemical-resistant suits, and fume hoods. Waste is neutralized with 10% NaOH before disposal. Emergency protocols include eye rinsing (15 min with saline) and skin decontamination (soap/water) .

Advanced Research Questions

Q. How do reaction mechanisms differ in palladium-catalyzed vs. copper-catalyzed syntheses of this compound derivatives?

  • Methodological Answer: Pd catalysis (e.g., Pd(dppf)Cl₂) facilitates hydrogen-transfer reduction of nitro groups to amines, enabling one-pot quinazolinone formation. Cu catalysts (e.g., CuI) promote Ullmann-type coupling for aryl ethers, requiring higher temperatures (120–150°C). Mechanistic studies use deuterium labeling and DFT calculations .

Q. How can contradictions in analytical method validation (e.g., linearity vs. precision) be resolved?

  • Methodological Answer: Address discrepancies by re-evaluating sample preparation (e.g., sonication time for homogeneity) and instrument calibration. For example, if UV-Vis linearity fails (r < 0.995), verify solvent polarity effects on chromophore stability. Cross-validate with HPLC .

Q. What strategies enhance the bioactivity of this compound derivatives in enzyme inhibition studies?

  • Methodological Answer: Modify substituents (e.g., methoxy groups at para positions) to improve binding affinity to target enzymes (e.g., cyclooxygenase-2). Use surface plasmon resonance (SPR) to measure binding kinetics (KD < 1 µM) and molecular docking to predict interaction sites .

Q. How can computational methods predict the crystallographic behavior of this compound cocrystals?

  • Methodological Answer: Perform density functional theory (DFT) to model hydrogen-bonding networks (e.g., N–H⋯O interactions). Molecular dynamics (MD) simulations predict lattice parameters (e.g., orthorhombic P212121 with a = 7.6467 Å, b = 9.9272 Å) .

Q. What advanced techniques resolve steric effects in functionalizing this compound derivatives?

  • Methodological Answer: Use X-ray crystallography to map steric hindrance (e.g., dihedral angles > 30°). Optimize substituent placement via Hammett plots (σ values for nitro groups: +1.24) and kinetic studies (activation energy < 50 kJ/mol) .

Properties

IUPAC Name

2-nitrobenzamide
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InChI

InChI=1S/C7H6N2O3/c8-7(10)5-3-1-2-4-6(5)9(11)12/h1-4H,(H2,8,10)
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InChI Key

KLGQWSOYKYFBTR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)[N+](=O)[O-]
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Molecular Formula

C7H6N2O3
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DSSTOX Substance ID

DTXSID0025733
Record name 2-Nitrobenzamide
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Molecular Weight

166.13 g/mol
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Physical Description

O-nitrobenzamide is a water solubility - <0.1 mg/mL at 64 °F. (NTP, 1992), Partially soluble in water (1.62 g/L at 25 deg C); [ChemIDplus] Tan crystalline powder; Soluble in water; [MSDSonline]
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Boiling Point

603 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
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Vapor Pressure

0.00000809 [mmHg]
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CAS No.

610-15-1
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Melting Point

349.9 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

N,N'-dibenzyloxycarbonyl-S-methylisothiourea (215 mg) was added to a mixture of (R)-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(1-aminoethyl)-2-nitrobenzamide dihydrobromide monohydrate (224 mg), triethylamine (0.25 ml) and methanol (5 ml) at room temperature, and the mixture was stirred at room temperature for 14 hours and at 40° C. for 7.5 hours. After the reaction, the reaction mixture was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give 166 mg of (R)-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(1-(2',3'-dibenzyloxycarbonyl)guanidinoethyl))-2-nitrobenzamide as a pale-yellow oil.
Quantity
215 mg
Type
reactant
Reaction Step One
Name
(R)-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(1-aminoethyl)-2-nitrobenzamide dihydrobromide monohydrate
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The free amine obtained from the BOC deprotection step was dissolved in pyridine and nitrobenzoyl chloride (1.2 equiv.) was added to this solution. After stirring for 2 h at 90° C., the reaction mixture was concentrated and the resulting crude product was used for the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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